

using 2-Nitro-5-(trifluoromethoxy)benzoic acid as a chemical intermediate.

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Compound of Interest

Compound Name:	2-Nitro-5-(trifluoromethoxy)benzoic acid
Cat. No.:	B060611

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Application Notes and Protocols: 2-Nitro-5-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **2-Nitro-5-(trifluoromethoxy)benzoic acid** as a chemical intermediate in organic synthesis. The information is intended to guide researchers in leveraging this compound for the development of novel molecules, particularly in the fields of medicinal chemistry and materials science.

General Information

2-Nitro-5-(trifluoromethoxy)benzoic acid is an aromatic carboxylic acid derivative. The presence of a nitro group, a carboxylic acid, and a trifluoromethoxy group makes it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro and trifluoromethoxy groups influences the reactivity of the aromatic ring and the acidity of the carboxylic acid.

Chemical Structure:

Chemical structure of 2-Nitro-5-(trifluoromethoxy)benzoic acid

Table 1: Physicochemical Properties of **2-Nitro-5-(trifluoromethoxy)benzoic acid**

Property	Value	Reference
CAS Number	189359-65-7	[1] [2]
Molecular Formula	C ₈ H ₄ F ₃ NO ₅	[2]
Molecular Weight	251.12 g/mol	
Appearance	Off-white to light yellow solid	
Purity	≥95%	[3]
Storage	Sealed in dry, 2-8°C	[3]

Applications in Organic Synthesis

2-Nitro-5-(trifluoromethoxy)benzoic acid is a valuable intermediate for the synthesis of a variety of organic compounds, particularly heterocyclic structures and other substituted aromatic systems. Its functional groups can be selectively transformed to introduce diverse functionalities.

Key Chemical Transformations:

- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a key precursor for the synthesis of anilines. These anilines can then be used in a wide range of reactions, including amide bond formation, diazotization, and the construction of nitrogen-containing heterocycles.
- Carboxylic Acid Derivatization: The carboxylic acid moiety can be converted into esters, amides, or acid chlorides. This allows for the coupling of this aromatic core to various molecules, including alcohols, amines, and other nucleophiles.
- Nucleophilic Aromatic Substitution: While the trifluoromethoxy group is generally stable, the nitro group activates the aromatic ring for nucleophilic aromatic substitution reactions, although this is less common than transformations of the other functional groups.

The structural motifs accessible from this intermediate are prevalent in many biologically active compounds. For instance, analogous nitrobenzoic acids are utilized in the synthesis of potent antitubercular agents and herbicides.[\[4\]](#)[\[5\]](#)

Experimental Protocols

The following are generalized protocols for common transformations involving **2-Nitro-5-(trifluoromethoxy)benzoic acid**. Researchers should adapt these procedures to their specific substrates and optimize reaction conditions as necessary.

Protocol 1: Reduction of the Nitro Group to an Amine

This protocol describes the reduction of **2-Nitro-5-(trifluoromethoxy)benzoic acid** to 2-Amino-5-(trifluoromethoxy)benzoic acid using a standard catalytic hydrogenation method.

Materials:

- **2-Nitro-5-(trifluoromethoxy)benzoic acid**
- Palladium on carbon (10% Pd/C)
- Methanol (MeOH) or Ethanol (EtOH)
- Hydrogen gas (H₂)
- Round-bottom flask
- Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation)
- Magnetic stirrer
- Filtration apparatus (e.g., Büchner funnel with Celite®)
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve **2-Nitro-5-(trifluoromethoxy)benzoic acid** (1.0 eq) in a suitable solvent such as methanol or ethanol.
- Carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate).
- Seal the flask and purge the system with hydrogen gas.

- Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
- Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-Amino-5-(trifluoromethoxy)benzoic acid.
- The product can be further purified by recrystallization or column chromatography if necessary.

Table 2: Representative Reaction Parameters for Nitro Group Reduction

Parameter	Condition
Substrate	2-Nitro-5-(trifluoromethoxy)benzoic acid
Catalyst	10% Pd/C
Solvent	Methanol or Ethanol
Temperature	Room Temperature
Pressure	1 atm (balloon) to 50 psi (Parr)
Reaction Time	2 - 12 hours (monitor by TLC/LC-MS)

Protocol 2: Amide Coupling Reaction

This protocol details the synthesis of an amide derivative from **2-Nitro-5-(trifluoromethoxy)benzoic acid** and a primary or secondary amine using a standard coupling agent.

Materials:

- **2-Nitro-5-(trifluoromethoxy)benzoic acid**
- Amine (primary or secondary)
- Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
- Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
- Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
- Round-bottom flask
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)
- Standard work-up and purification equipment

Procedure:

- To a dry round-bottom flask under an inert atmosphere, add **2-Nitro-5-(trifluoromethoxy)benzoic acid** (1.0 eq), the desired amine (1.1 eq), and the coupling agent (e.g., HATU, 1.2 eq).
- Dissolve the solids in an anhydrous solvent such as DCM or DMF.
- Add the organic base (e.g., DIPEA, 2.0 eq) to the reaction mixture.
- Stir the reaction at room temperature.
- Monitor the reaction progress by TLC or LC-MS.
- Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

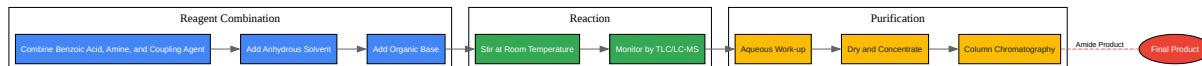
- Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Table 3: Common Reagents for Amide Coupling

Reagent Type	Examples	Typical Equivalents
Coupling Agent	HATU, HBTU, EDC/HOBt	1.1 - 1.5
Amine	Primary or Secondary Amines	1.0 - 1.2
Base	DIPEA, TEA	2.0 - 3.0
Solvent	DCM, DMF	Anhydrous

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols.



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